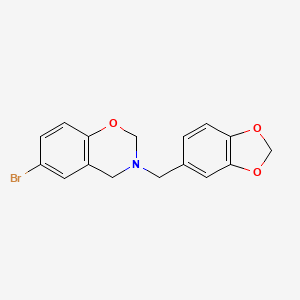

![molecular formula C19H20N4O3 B5526425 5-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-3-methylisoxazole](/img/structure/B5526425.png)

5-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-3-methylisoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to 5-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-3-methylisoxazole, often involves ring closure reactions and can be achieved through various synthetic routes. For example, Halim and Ibrahim (2022) detailed the synthesis of a novel pyrazole derivative through ring opening followed by ring closure reactions, highlighting the complexity and the precision required in synthesizing such compounds (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of these compounds is typically established through spectral data and advanced computational methods. Kumarasinghe et al. (2009) emphasized the significance of X-ray crystallography in determining the molecular structure of pyrazole derivatives, underscoring the technique's indispensable role in unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Reactions and Properties

Chemical reactions involving pyrazole derivatives can be intricate, often involving regiospecific synthesis and cyclization processes. Rai et al. (2009) synthesized a series of novel oxadiazoles starting from a pyrazole derivative, showcasing the compound's versatility in chemical reactions (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).

Physical Properties Analysis

The physical properties of such compounds, including stability and crystal structure, are crucial for their practical applications. Kumara et al. (2018) provided insights into the thermal stability and crystal structure of a novel pyrazole derivative, which are essential parameters for understanding the compound's physical characteristics (Kumara, Kumar, Kumar, & Lokanath, 2018).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity and interaction with other molecules, is vital. The work by Pilati and Casalone (2002) on the diastereoisomers of a related compound highlights the complexity of the chemical properties and the impact of structural variations on these properties (Pilati & Casalone, 2002).

Applications De Recherche Scientifique

Synthesis and Characterization

- Heterocyclic Synthesis : A study demonstrated the utility of 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one for regiospecific synthesis of five (pyrazole and isoxazole) and six-membered heterocycles, showcasing methodologies that could be relevant for synthesizing and characterizing compounds like the one (Mahata et al., 2003).

Corrosion Inhibition

- Corrosion Inhibition Performance : Pyranopyrazole derivatives, including compounds with methoxyphenyl groups, were studied for their effectiveness as corrosion inhibitors for mild steel in HCl solution, highlighting an application area for similar compounds (Yadav et al., 2016).

Quantum Studies and Thermodynamic Properties

- Quantum and Thermodynamic Analysis : A novel compound was synthesized and its structure, quantum studies, NLO, and thermodynamic properties were analyzed, indicating the potential for detailed quantum chemical and thermodynamic analysis of similar complex compounds (Halim & Ibrahim, 2022).

Antibacterial Activity

- Antibacterial Activity Studies : The synthesis, characterization, and antibacterial activity of novel oxadiazole derivatives were explored, demonstrating the potential biomedical applications of similar compounds (Rai et al., 2009).

Antiproliferative Agents

- Antiproliferative Activity : Research into the regioselective synthesis of novel pyrazole derivatives as potential antiproliferative agents showcases an approach that could be applied to investigate the antiproliferative potential of the compound (Ananda et al., 2016).

Propriétés

IUPAC Name |

[1-(2-methoxyphenyl)pyrazol-4-yl]-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3/c1-13-10-18(26-21-13)15-7-5-9-22(15)19(24)14-11-20-23(12-14)16-6-3-4-8-17(16)25-2/h3-4,6,8,10-12,15H,5,7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWNBOHZOURPTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C2CCCN2C(=O)C3=CN(N=C3)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-3-methylisoxazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B5526342.png)

![3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5526349.png)

![7-(2-thienyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5526361.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5526371.png)

![6-methyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5526380.png)

![N-[1-(4-methyl-2-oxido-1,3,2-dioxaphospholan-2-yl)cyclohexyl]-4H-1,2,4-triazol-4-amine](/img/structure/B5526381.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B5526387.png)

![3-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5526404.png)

![methyl {3-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5526410.png)

![1-{1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-3-azetidinyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5526416.png)

![2-{2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide](/img/structure/B5526433.png)